(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a cyclododecyl group and a dimethoxyphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclododecylamine and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with cyclododecylamine to form an imine intermediate.
Acrylamide Formation: The imine intermediate undergoes a reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final acrylamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclododecylacrylamide: Lacks the dimethoxyphenyl group.
3-(3,4-dimethoxyphenyl)acrylamide: Lacks the cyclododecyl group.
N-cyclododecyl-3-phenylacrylamide: Lacks the methoxy groups on the phenyl ring.
Uniqueness
(2E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both the cyclododecyl and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H35NO3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(E)-N-cyclododecyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H35NO3/c1-26-21-16-14-19(18-22(21)27-2)15-17-23(25)24-20-12-10-8-6-4-3-5-7-9-11-13-20/h14-18,20H,3-13H2,1-2H3,(H,24,25)/b17-15+ |
InChI Key |
FUQTYYWTSVLZMW-BMRADRMJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2)OC |
Origin of Product |
United States |
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